(S,R)-S63845

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

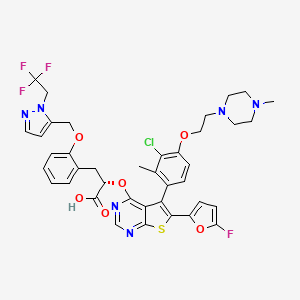

(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBHXVOCZBPADE-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37ClF4N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: (S,R)-S63845 Binding Affinity to Human MCL1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective MCL1 inhibitor, (S,R)-S63845, to its human target, Myeloid Cell Leukemia 1 (MCL1). This document details the quantitative binding data, the experimental methodologies used for its determination, and the signaling pathway context of this interaction.

Quantitative Binding Affinity Data

This compound is a potent and highly selective inhibitor of human MCL1.[1] Its binding affinity has been characterized by multiple biophysical and biochemical assays, which consistently demonstrate a high affinity for its target. The key binding parameters are summarized in the table below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 0.19 nM | Surface Plasmon Resonance (SPR) | [1][2][3] |

| Inhibition Constant (Ki) | < 1.2 nM | Biochemical Assays | [1] |

| Cellular IC50 (MCL1-dependent cells) | < 0.1 µM to < 1 µM | Cell Viability Assays |

This compound exhibits remarkable selectivity for MCL1, with no significant binding to other BCL-2 family members like BCL-2 or BCL-XL. This high affinity and selectivity are attributed to its specific interaction with the BH3-binding groove of MCL1.

Experimental Protocols

The determination of the binding affinity of this compound to human MCL1 relies on robust biophysical techniques. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol outlines a typical SPR experiment for characterizing the binding of a small molecule inhibitor like this compound to a protein target.

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the this compound and human MCL1 interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human MCL1 protein

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the recombinant human MCL1 protein diluted in immobilization buffer. The protein will covalently bind to the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor surface at a constant flow rate. This is the association phase.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor. This is the dissociation phase.

-

Between each concentration, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.

-

-

Data Analysis:

-

The sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association and dissociation rates (ka and kd) are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The dissociation constant (Kd) is calculated as the ratio of kd to ka.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the inhibition constant (Ki) of this compound for the MCL1 interaction in a competitive binding format.

Materials:

-

Fluorescence polarization plate reader

-

Black, low-binding microplates

-

Recombinant human MCL1 protein

-

Fluorescently labeled BH3 peptide (tracer) that binds to MCL1

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

Procedure:

-

Assay Setup:

-

In a microplate, add a fixed concentration of the fluorescently labeled BH3 peptide and recombinant human MCL1 protein. The protein concentration should be in the range of the Kd of the tracer-protein interaction.

-

Prepare a serial dilution of this compound.

-

Add the different concentrations of this compound to the wells containing the protein and tracer.

-

Include control wells with only the tracer (for minimum polarization) and wells with the tracer and protein but no inhibitor (for maximum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound tracer.

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its Kd for the protein.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the MCL1 signaling pathway in apoptosis and a typical experimental workflow for assessing the on-target activity of this compound.

Caption: MCL1-Mediated Apoptosis Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound Activity.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of human MCL1, binding with sub-nanomolar affinity. The robust biophysical and biochemical data, obtained through well-defined experimental protocols such as SPR and FP, confirm its on-target activity. By disrupting the MCL1-mediated sequestration of pro-apoptotic proteins BAK and BAX, this compound effectively induces the intrinsic apoptotic pathway in MCL1-dependent cancer cells. This makes it a valuable tool for research and a promising candidate for further drug development.

References

The Structural Blueprint of a Highly Selective MCL1 Inhibitor: S63845

A Technical Guide for Researchers and Drug Development Professionals

Myeloid cell leukemia 1 (MCL1) has emerged as a critical pro-survival protein frequently overexpressed in a multitude of human cancers, contributing to tumor progression and resistance to conventional therapies. The development of small molecule inhibitors that selectively target MCL1 represents a promising therapeutic strategy. S63845 is a potent and highly selective MCL1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth analysis of the structural basis for S63845's remarkable selectivity for MCL1, offering valuable insights for researchers and professionals in the field of drug discovery and development.

High-Affinity and Selective Binding of S63845 to MCL1

S63845 exhibits exceptional selectivity for human MCL1 over other anti-apoptotic BCL-2 family members, a crucial attribute for minimizing off-target toxicities. This selectivity is quantitatively demonstrated by its strong binding affinity to MCL1 and negligible interaction with BCL-2 and BCL-xL.

| Protein | Binding Affinity (Kd/Ki, nM) | Assay Method |

| Human MCL1 | 0.19[1][2] | Kd |

| Human MCL1 | < 1.2[3][4] | Ki |

| BCL-2 | > 10,000[3] | Ki |

| BCL-xL | > 10,000 | Ki |

| Mouse MCL1 | ~6-fold lower affinity than human MCL1 | - |

Table 1: Comparative binding affinities of S63845 to BCL-2 family proteins.

The Structural Basis of Selectivity: A Deep Dive into the MCL1-S63845 Complex

The high-resolution co-crystal structure of S63845 in complex with MCL1 (PDB ID: 5LOF) provides a detailed atomic-level understanding of the key interactions driving its potency and selectivity. S63845 binds to the canonical BH3-binding groove of MCL1, a hydrophobic cleft that is essential for its pro-survival function of sequestering pro-apoptotic proteins like BIM, BAX, and BAK.

The remarkable selectivity of S63845 arises from its ability to exploit the unique topology of the MCL1 binding groove, which differs subtly from that of other BCL-2 family members. The inhibitor's aromatic scaffold extends deep into the P2 hydrophobic pocket of MCL1. Furthermore, a terminal trifluoromethyl group on S63845 extends into the smaller P4 pocket. A critical interaction is the formation of a salt bridge between a carboxyl group on S63845 and the conserved Arg263 residue within the MCL1 binding groove.

Mechanism of Action: Induction of BAX/BAK-Dependent Apoptosis

By competitively binding to the BH3 groove of MCL1, S63845 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This displacement liberates BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.

Experimental Protocols for Assessing S63845 Activity

A variety of biochemical and cellular assays are employed to characterize the binding affinity, selectivity, and cellular efficacy of S63845.

Binding Affinity Determination

-

Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR): These biophysical techniques are utilized to quantitatively measure the binding affinity (Kd or Ki) of S63845 to MCL1 and other BCL-2 family proteins.

-

FP Protocol: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM) is incubated with recombinant MCL1 protein. The binding of the peptide to MCL1 results in a high polarization value. Unlabeled S63845 is then titrated into the mixture, and its competition with the fluorescent peptide for binding to MCL1 leads to a decrease in polarization. The IC50 is determined and converted to a Ki value.

-

SPR Protocol: Recombinant MCL1 protein is immobilized on a sensor chip. A solution containing S63845 is flowed over the chip, and the binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of on- and off-rates and the calculation of the dissociation constant (Kd).

-

Cellular Target Engagement and Apoptosis Induction

-

Co-Immunoprecipitation (Co-IP): This assay is used to demonstrate that S63845 disrupts the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BAK, BAX) in a cellular context.

-

Protocol: Cells are treated with S63845. Cell lysates are then incubated with an antibody specific for MCL1. The antibody-protein complexes are captured using protein A/G beads. After washing, the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against MCL1, BAX, and BAK to assess the level of association.

-

-

Cell Viability and Apoptosis Assays: The cytotoxic effect of S63845 on cancer cell lines is assessed using various methods.

-

Protocol:

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of cell viability.

-

Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

-

Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

-

-

References

On-Target Effects of S63845 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the on-target effects of S63845, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). S63845 has demonstrated significant therapeutic potential in various cancer models by specifically inducing apoptosis in cancer cells dependent on MCL-1 for survival. This document outlines the mechanism of action, key signaling pathways, and detailed experimental protocols for investigating the efficacy of S63845 in cancer cell lines.

Mechanism of Action and Signaling Pathway

S63845 is a small molecule BH3 mimetic that binds with high affinity to the BH3-binding groove of MCL-1, a key pro-survival protein of the BCL-2 family.[1][2] This specific interaction prevents MCL-1 from sequestering the pro-apoptotic proteins BAX and BAK.[3][4] The release of BAX and BAK from MCL-1 allows them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then initiates the activation of a caspase cascade, culminating in the cleavage of essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, the execution of apoptosis.

S63845 inhibits MCL-1, leading to BAX/BAK activation and apoptosis.

Quantitative Data Summary

The efficacy of S63845 varies across different cancer cell lines, primarily depending on their reliance on MCL-1 for survival. The following tables summarize the binding affinity and the half-maximal inhibitory concentration (IC50) values of S63845 in selected cancer cell lines.

Table 1: Binding Affinity of S63845

| Target Protein | Binding Affinity (Kd) |

| Human MCL-1 | 0.19 nM |

Data sourced from multiple studies.

Table 2: IC50 Values of S63845 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H929 | Multiple Myeloma | < 0.1 |

| AMO1 | Multiple Myeloma | < 0.1 |

| U-2946 | B-cell Lymphoma | ~ 0.1 |

| MAVER-1 | B-cell Lymphoma | > 1 (moderately sensitive) |

| K562 | Chronic Myeloid Leukemia | > 1 (insensitive) |

| HL-60 | Acute Myeloid Leukemia | 0.004 - 0.233 |

| ML-1 | Acute Myeloid Leukemia | 0.004 - 0.233 |

| HeLa | Cervical Cancer | Sensitive (IC50 not specified) |

| C33A | Cervical Cancer | Insensitive |

| SiHa | Cervical Cancer | Insensitive |

| CaSki | Cervical Cancer | Insensitive |

IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the on-target effects of S63845.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

S63845 stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.

-

Drug Treatment: Prepare serial dilutions of S63845 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with S63845 for the desired time. For adherent cells, use a gentle dissociation reagent and collect any floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blotting for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins, such as cleaved PARP and cytochrome c release.

Materials:

-

Treated and control cells

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the harvested cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for MCL-1/BAX-BAK Interaction

This protocol is used to assess the disruption of the MCL-1 and BAX/BAK interaction by S63845.

Workflow for Co-Immunoprecipitation to study protein interactions.

Materials:

-

Treated and control cells

-

Non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors

-

Anti-MCL-1 antibody for immunoprecipitation

-

Anti-BAX and anti-BAK antibodies for Western blotting

-

Protein A/G magnetic beads or agarose beads

-

Control IgG antibody

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

Procedure:

-

Cell Treatment and Lysis: Treat cells with S63845 or vehicle control, then lyse in non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MCL-1 antibody or control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending in elution buffer and boiling.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BAX and BAK to determine if S63845 treatment reduces their interaction with MCL-1.

Conclusion

S63845 is a highly specific and potent MCL-1 inhibitor that induces apoptosis in a BAX/BAK-dependent manner in susceptible cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the on-target effects of S63845 and to evaluate its therapeutic potential in various cancer contexts. The provided quantitative data and signaling pathway diagrams offer a comprehensive understanding of its mechanism of action.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S,R)-S63845 as a Chemical Probe for MCL1 Function

Myeloid cell leukemia 1 (MCL1) is a pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family of apoptosis regulators.[1][2] Overexpressed in a wide range of hematological and solid tumors, MCL1 is a critical factor in cancer development, sustained growth, and resistance to therapy.[2][3][4] Its role as a key survival molecule makes it a high-priority target for cancer drug development. This compound is a potent and highly selective small-molecule inhibitor of MCL1, serving as an invaluable chemical probe to investigate MCL1 function and as a promising therapeutic agent. This guide provides a comprehensive technical overview of S63845, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.

Mechanism of Action

This compound is a "BH3 mimetic" that specifically binds with high affinity to the BCL-2 homology 3 (BH3)-binding groove on the MCL1 protein. In healthy and cancer cells, MCL1 sequesters pro-apoptotic effector proteins such as BAX and BAK, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.

By occupying the BH3 groove, S63845 competitively displaces these pro-apoptotic partners from MCL1. The liberated BAX and BAK are then free to activate the mitochondrial apoptotic cascade. This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death (apoptosis). The cytotoxic effect of S63845 is therefore direct, on-target, and dependent on the presence of BAX and BAK.

Data Presentation

The following tables summarize the quantitative data for this compound, establishing its potency, selectivity, and efficacy.

Table 1: Binding Affinity and Selectivity of S63845

| Target Protein | Binding Affinity (Kd or Ki) | Method | Reference |

| Human MCL1 | 0.19 nM (Kd) | Fluorescence Polarization (FP) / Surface Plasmon Resonance (SPR) | |

| Human MCL1 | <1.2 nM (Ki) | Not Specified | |

| Mouse MCL1 | ~6-fold lower affinity than human MCL1 | Not Specified | |

| Human BCL-2 | No discernible binding | FP / SPR | |

| Human BCL-XL | No discernible binding | FP / SPR |

Table 2: Cellular Activity of S63845 in Cancer Cell Lines

| Cell Line | Cancer Type | MCL1 Dependence | IC50 | Reference |

| H929 | Multiple Myeloma | High | < 0.1 µM | |

| U-2946 | Diffuse Large B-cell Lymphoma | High | ~0.1 µM | |

| AMO1 | Multiple Myeloma | High | Not Specified (Sensitive) | |

| MV4-11 | Acute Myeloid Leukemia | High | Not Specified (Sensitive) | |

| H146 | Small-cell Lung Carcinoma | Low (BCL-XL dependent) | Insensitive | |

| K562 | Chronic Myeloid Leukemia | Low (BCL-XL dependent) | Insensitive | |

| RS4;11 | Acute Lymphoblastic Leukemia | Moderate (MCL1 & BCL-2 dependent) | Sensitive |

Table 3: In Vivo Antitumor Efficacy of S63845

| Xenograft Model | Cancer Type | Dose & Administration | Outcome | Reference |

| H929 | Multiple Myeloma | 25 mg/kg, i.v. | 103% Max Tumor Growth Inhibition (TGImax) | |

| AMO1 | Multiple Myeloma | 25 mg/kg, i.v. | 114% TGImax; Complete regression in 7/8 mice | |

| MV4-11 | Acute Myeloid Leukemia | 12.5 mg/kg, i.v. | 86% TGImax | |

| Eµ-Myc | Mouse Lymphoma | 25 mg/kg, i.v. (5 days) | Cured 70% of mice |

Mandatory Visualizations

Caption: The MCL1-regulated intrinsic apoptosis pathway.

Caption: Mechanism of action for the MCL1 inhibitor S63845.

Caption: Experimental workflow for Co-Immunoprecipitation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments involving S63845.

Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding affinity of S63845 for MCL1 by measuring the displacement of a fluorescently labeled BH3 peptide.

-

Reagents: Recombinant human MCL1 protein, fluorescently labeled BIM-BH3 peptide, S63845 serially diluted in DMSO, assay buffer (e.g., PBS, 0.01% Tween-20).

-

Procedure:

-

Add a fixed concentration of MCL1 protein and fluorescent BIM-BH3 peptide to wells of a black, low-volume 384-well plate.

-

Add serial dilutions of S63845 to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate Ki or IC50 values by fitting the data to a competitive binding model.

-

Cellular Viability and Apoptosis Assay

This protocol assesses the cytotoxic and pro-apoptotic effects of S63845 on cancer cell lines.

-

Reagents: MCL1-dependent (e.g., H929) and -independent (e.g., H146) cell lines, appropriate culture media, S63845, a cell viability reagent (e.g., CellTiter-Glo®), apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).

-

Procedure (Viability):

-

Seed cells in 96-well plates and allow them to adhere or stabilize overnight.

-

Treat cells with a range of S63845 concentrations for 24-72 hours.

-

Add the viability reagent according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

Normalize data to vehicle-treated controls and calculate IC50 values.

-

-

Procedure (Apoptosis):

-

Treat cells in 6-well plates with S63845 for a shorter duration (e.g., 4-24 hours).

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

-

Analyze the stained cells promptly by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

-

Co-immunoprecipitation (Co-IP) and Western Blot

This method is used to demonstrate that S63845 disrupts the interaction between MCL1 and its pro-apoptotic binding partners within the cell.

-

Reagents: HeLa or other suitable cells, S63845, cell lysis buffer (non-denaturing, e.g., CHAPS-based), anti-MCL1 antibody, Protein A/G magnetic beads, primary antibodies against BAX and BAK, appropriate secondary antibodies.

-

Procedure:

-

Culture cells to ~80-90% confluency and treat with S63845 or vehicle (DMSO) for approximately 4 hours.

-

Lyse the cells on ice and clear the lysate by centrifugation.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate a portion of the lysate with an anti-MCL1 antibody overnight at 4°C. Save a fraction of the lysate as "input" control.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against MCL1, BAX, and BAK. A reduction of BAX/BAK signal in the S63845-treated lane compared to the control indicates disruption of the interaction.

-

In Vivo Xenograft Efficacy Study

This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor activity of S63845 in a living organism.

-

Materials: Immunocompromised mice (e.g., NOD/SCID), human cancer cells (e.g., AMO1 multiple myeloma), S63845 formulated for intravenous (i.v.) injection, vehicle control, calipers.

-

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor tumor growth. Once tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Administer S63845 (e.g., 25 mg/kg) or vehicle intravenously, often on a schedule such as daily for 5 consecutive days.

-

Measure tumor volume with calipers and monitor animal body weight 2-3 times per week as a measure of toxicity.

-

Continue monitoring until tumors in the control group reach a predetermined endpoint.

-

Calculate tumor growth inhibition (TGI) to determine efficacy.

-

Conclusion

This compound has been firmly established as a premier chemical probe for the study of MCL1. Its high potency, exquisite selectivity over other BCL-2 family members, and well-characterized on-target mechanism of action make it an indispensable tool for researchers. The data and protocols presented in this guide underscore its utility in dissecting the role of MCL1 in apoptosis and cancer biology. As research progresses, S63845 not only facilitates a deeper understanding of MCL1-dependent survival pathways but also serves as a critical benchmark for the development of next-generation MCL1-targeted therapeutics.

References

An In-depth Technical Guide to Early-Stage Research on S63845 in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a fundamental characteristic of cancer.[1][2] A key family of proteins that regulates this process is the B-cell lymphoma 2 (BCL-2) family.[1][3] Within this family, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) has emerged as a critical survival factor for numerous hematological malignancies, including multiple myeloma (MM), acute myeloid leukemia (AML), and lymphoma.[4] Overexpression of MCL1 is frequently associated with tumor progression, resistance to conventional therapies, and poor patient prognosis.

S63845 is a potent and highly selective small-molecule inhibitor that specifically targets MCL1. Developed as a "BH3 mimetic," it mimics the action of pro-apoptotic BH3-only proteins to neutralize MCL1's pro-survival function. This document provides a comprehensive technical overview of the foundational preclinical research on S63845, detailing its mechanism of action, efficacy in various hematological cancer models, key experimental methodologies, and the rationale for combination therapies.

Core Mechanism of Action: Reawakening Apoptosis

S63845 functions by binding with high affinity (Kd = 0.19 nM) and specificity to a hydrophobic pocket on the MCL1 protein known as the BH3-binding groove. In healthy cells, this groove is occupied by the BH3 domains of pro-apoptotic effector proteins, primarily BAX and BAK, sequestering them and preventing the initiation of apoptosis.

By occupying this groove, S63845 competitively displaces BAX and BAK from MCL1. Once liberated, BAX and BAK are free to oligomerize, forming pores in the outer mitochondrial membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a point of no return in the intrinsic apoptotic pathway. It leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering a caspase cascade that culminates in controlled cell death. This targeted induction of apoptosis is effective in cancer cells that are specifically dependent on MCL1 for their survival.

Preclinical Efficacy: In Vitro Studies

S63845 has demonstrated potent cytotoxic activity across a wide range of hematological malignancy cell lines as a single agent. Sensitivity is strongly correlated with a cell's dependence on MCL1 for survival.

Table 1: In Vitro Sensitivity of Hematological Malignancy Cell Lines to S63845

| Malignancy Type | Cell Lines Tested | Sensitivity Profile | Representative IC50 Values | Reference(s) |

| Multiple Myeloma (MM) | 25 | 17 highly sensitive, 6 moderately sensitive, 2 insensitive | IC50 < 0.1 µM for highly sensitive lines | |

| Lymphoma | 18 (13 DLBCL, 5 Burkitt) | 5/11 highly sensitive (IC50 < 0.1 µM) in one study. 8/13 DLBCL & 4/5 Burkitt sensitive in another. | IC50 < 0.1 µM for highly sensitive lines | |

| Acute Myeloid Leukemia (AML) | 8 | All 8 cell lines were sensitive | IC50 range: 4–233 nM | |

| Chronic Myeloid Leukemia (CML) | 5 | All 5 cell lines were insensitive to monotherapy | Not applicable |

Sensitivity criteria may vary slightly between studies. "Highly sensitive" generally corresponds to an IC50 < 0.1 µM, while "sensitive" may be defined as >50% cell death at 1 µM after 24 hours.

Preclinical Efficacy: In Vivo Models

The potent in vitro activity of S63845 translated to significant anti-tumor efficacy in various mouse xenograft models of hematological cancers, with an acceptable safety margin.

Table 2: In Vivo Efficacy of S63845 in Hematological Malignancy Mouse Models

| Malignancy Model | Dosing Regimen | Outcome | Reference(s) |

| Multiple Myeloma (MM) | 25 mg/kg | 7 out of 8 mice showed complete tumor regression at 100 days. | |

| c-MYC-driven Lymphoma | 25 mg/kg for 5 consecutive days | 70% of mice were cured with no evident side effects in normal tissues. | |

| Acute Myeloid Leukemia (AML) | 25 mg/kg | 6 out of 8 mice achieved complete remission after 80 days. |

Key Experimental Protocols

Co-Immunoprecipitation to Verify Target Engagement

This assay is crucial for demonstrating that S63845 disrupts the physical interaction between MCL1 and its pro-apoptotic binding partners.

Methodology:

-

Cell Line Transduction: HeLa cells (or a relevant cancer cell line) are transduced with expression constructs for FLAG-tagged MCL1, BCL-2, or BCL-XL.

-

Drug Treatment: Transduced cells are incubated with increasing concentrations of S63845 (e.g., 0.1, 0.3, 1, 3 µM) for a defined period, typically 4 hours.

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation (IP): The cell lysate is incubated with an anti-FLAG antibody conjugated to beads. This selectively pulls down the FLAG-tagged BCL-2 family protein and any associated proteins.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

-

Immunoblotting (Western Blot): The immunoprecipitated samples (and total cell lysates as input controls) are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the FLAG-tag, BAX, and BAK to visualize the proteins in the complex. A reduction in co-precipitated BAX/BAK with increasing S63845 concentration indicates target engagement.

Annexin V-Based Cytotoxicity/Apoptosis Assay

This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis after drug treatment.

Methodology:

-

Cell Culture and Treatment: Hematological cancer cell lines are seeded and treated with a range of S63845 concentrations for a specified time (e.g., 24 hours).

-

Cell Staining: Cells are harvested and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI).

-

Mechanism: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Interpretation: The percentage of apoptotic cells (early + late) is calculated to determine the cytotoxic effect of S63845 at different concentrations, allowing for the calculation of IC50 values.

In Vivo Xenograft Model

This protocol assesses the anti-tumor activity and tolerability of S63845 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cancer cells.

-

Tumor Implantation: A suspension of a human hematological cancer cell line (e.g., MM, AML) is injected subcutaneously or intravenously into the mice.

-

Tumor Growth and Staging: Tumors are allowed to establish and grow to a palpable size. Mice are then randomized into treatment and control (vehicle) groups.

-

Drug Administration: S63845 is administered to the treatment group, typically via intravenous (i.v.) injection, following a specific dose and schedule (e.g., 25 mg/kg daily for 5 days).

-

Monitoring: Key parameters are monitored throughout the study:

-

Tumor volume (measured with calipers for subcutaneous tumors).

-

Animal body weight (as an indicator of toxicity).

-

Overall health and survival.

-

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. The efficacy is evaluated by comparing tumor growth inhibition, regression, and overall survival between the treated and control groups.

Rationale for Combination Therapies

While S63845 is potent as a monotherapy in many MCL1-dependent cancers, its efficacy can be enhanced, and resistance can be overcome by combining it with other anti-cancer agents. The primary mechanism of resistance to an inhibitor of one BCL-2 family member is often the upregulation or functional redundancy of another.

-

BCL-2 Co-targeting: In lymphomas where both MCL1 and BCL-2 are expressed, inhibiting MCL1 alone may be insufficient as BCL-2 can still sequester pro-apoptotic proteins. Combining S63845 with a BCL-2 inhibitor like venetoclax can be synthetically lethal, blocking both major anti-apoptotic pathways.

-

Targeting Upstream Signaling: In CML, the BCR-ABL1 fusion protein drives cancer cell survival. While CML cells are not sensitive to S63845 alone, inhibiting BCR-ABL1 with a tyrosine kinase inhibitor (TKI) can prime the cells for apoptosis, which is then potently triggered by the addition of S63845.

-

Synergy with Chemotherapy/Other Inhibitors: S63845 shows synergistic activity with conventional chemotherapy (e.g., daunorubicin) and other targeted agents like MEK inhibitors (trametinib) in AML.

Conclusion

The early-stage, preclinical research on S63845 has firmly established its profile as a highly potent and selective MCL1 inhibitor. The data robustly demonstrates its ability to induce apoptosis in a wide array of hematological malignancies that are dependent on MCL1 for survival. In vitro and in vivo studies have consistently shown significant anti-tumor activity in models of multiple myeloma, lymphoma, and acute myeloid leukemia. Furthermore, this research has illuminated rational, mechanism-based combination strategies that can overcome intrinsic and acquired resistance. These foundational studies have paved the way for the clinical development of MCL1 inhibitors, such as the S63845 derivative MIK665 (S64315), offering a promising new therapeutic avenue for patients with difficult-to-treat hematological cancers.

References

- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 2. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]

- 3. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Cytotoxic Effects of S63845 on MCL1-Dependent Tumors

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the potent and selective MCL-1 inhibitor, S63845. It details its mechanism of action, presents quantitative efficacy data from preclinical models, outlines key experimental protocols for its evaluation, and discusses mechanisms of resistance.

Introduction: Targeting MCL1 in Cancer

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular stress and DNA damage.[1] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[2] This family includes pro-survival members (like MCL-1, BCL-2, and BCL-XL) and pro-apoptotic members (including effectors BAX and BAK, and BH3-only proteins like BIM and PUMA).

Myeloid cell leukemia 1 (MCL-1) is a pro-survival protein frequently overexpressed in a wide range of hematological and solid tumors.[2][3] Its amplification or overexpression is associated with tumorigenesis, poor prognosis, and resistance to conventional chemotherapies and other targeted agents, including BCL-2 inhibitors like venetoclax.[2] MCL-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, thereby preventing the activation of BAX and BAK, which are essential for initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This critical role makes MCL-1 a compelling therapeutic target. S63845 is a small molecule inhibitor developed to specifically and potently target the BH3-binding groove of MCL-1, representing a promising strategy for treating MCL1-dependent cancers.

Mechanism of Action of S63845

S63845 is a BH3 mimetic that selectively binds with high affinity to the BH3-binding groove of the MCL-1 protein. This action competitively displaces pro-apoptotic proteins, particularly the effector protein BAK, which are normally sequestered by MCL-1. The release of these pro-apoptotic factors triggers a conformational change and oligomerization of BAX and BAK at the outer mitochondrial membrane. This leads to MOMP, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death. S63845-induced apoptosis is therefore critically dependent on the presence of BAX and BAK.

Quantitative Efficacy Data

S63845 demonstrates high selectivity and potent cytotoxicity in preclinical models of MCL1-dependent cancers.

Table 1: Binding Affinity and Selectivity of S63845

This table summarizes the binding affinity of S63845 to key BCL-2 family proteins, highlighting its high selectivity for MCL-1.

| Protein Target | Binding Affinity (Kd, nM) | Method |

| Human MCL-1 | 0.19 | Not Specified |

| Human BCL-2 | No Discernible Binding | Not Specified |

| Human BCL-XL | No Discernible Binding | Not Specified |

Table 2: In Vitro Cytotoxicity of S63845 in Cancer Cell Lines

This table presents the cytotoxic activity of S63845 across various hematological cancer cell lines.

| Cell Line | Cancer Type | S63845 Activity | Reference |

| H929 | Multiple Myeloma | IC50 ~100 nM | |

| U-2946 | B-cell Lymphoma | IC50 ~100 nM | |

| AMO1 | Multiple Myeloma | Potent Activity | |

| Various AML | Acute Myeloid Leukemia | Selective apoptotic effect in 25 patient samples | |

| DLBCL subset | Diffuse Large B-cell Lymphoma | >50% cell death at 0.1-1 µM (in 61.5% of lines) | |

| Burkitt Lymphoma subset | Burkitt Lymphoma | >50% cell death at 0.1-1 µM (in 80% of lines) |

Table 3: In Vivo Antitumor Activity of S63845

This table summarizes the single-agent efficacy of S63845 in mouse xenograft models.

| Cancer Model | Mouse Strain | Dose & Administration | Outcome | Reference |

| AMO1 Xenograft | Not Specified | 25 mg/kg, i.v. | Significant tumor regression | |

| Eµ-Myc Lymphoma | Not Specified | Not Specified | 70% of mice cured | |

| Various Models | C57BL/6 | 25 mg/kg, i.v. | Potent anti-tumor activity, well-tolerated | |

| NCI-H929 Xenograft | Not Specified | 60 or 80 mg/kg, i.v. (single dose) | Initial tumor regression |

Mechanisms of Resistance to S63845

Both intrinsic and acquired resistance to S63845 have been observed. Understanding these mechanisms is crucial for developing effective combination therapies.

-

Upregulation of Other Pro-Survival Proteins: A primary mechanism of resistance is the compensatory upregulation of other BCL-2 family pro-survival proteins, such as BCL-XL or BCL-2. These proteins can sequester pro-apoptotic molecules freed by S63845, thereby preventing apoptosis.

-

Loss of Pro-Apoptotic Effectors: Deletion or loss-of-function mutations in the pro-apoptotic effector protein BAK can confer resistance, as S63845's mechanism is dependent on BAX/BAK activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytotoxic effects of S63845.

Protocol 1: Cell Viability Assessment (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTS to a purple formazan product, which is soluble in culture medium. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of S63845 in culture medium. Treat cells with varying concentrations for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add 20 µL of MTS solution (pre-mixed with an electron coupling reagent like PES) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assessment (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed cells and treat with S63845 as described in the viability assay protocol.

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. Wash cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, confirming an apoptotic mechanism of cell death.

Principle: A non-fluorescent substrate containing the caspase-3/7 recognition sequence (DEVD) is added to cell lysates. If active caspases are present, they cleave the substrate, releasing a fluorophore (e.g., AMC or rhodamine 110) whose signal can be measured.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with S63845 in a 96-well plate.

-

Cell Lysis: After treatment, add a lysis buffer to each well to release cellular contents, including caspases.

-

Substrate Addition: Add the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC) to the lysate. A caspase inhibitor (e.g., Ac-DEVD-CHO) should be used as a control to confirm signal specificity.

-

Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400 nm Ex / 505 nm Em).

-

Data Analysis: Compare the fluorescence signal from treated samples to that of untreated controls to determine the fold-increase in caspase activity.

Protocol 4: In Vivo Subcutaneous Xenograft Model

This protocol describes the evaluation of S63845's antitumor efficacy in a mouse model.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with S63845, and tumor growth is monitored over time to assess therapeutic efficacy.

Methodology:

-

Cell Preparation: Culture MCL1-dependent human cancer cells. Harvest and resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to a final concentration of 5-10 x 106 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm3). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width2).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, S63845).

-

Drug Administration: Prepare S63845 for in vivo use. A sample formulation involves dissolving the compound in DMSO, then diluting with PEG300, Tween80, and ddH2O. Administer the drug via the desired route (e.g., intravenous injection) at a specified dose and schedule (e.g., 25 mg/kg).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Monitor animal weight and overall health as indicators of toxicity.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study.

Conclusion

S63845 is a highly potent and selective MCL-1 inhibitor that effectively induces BAX/BAK-dependent apoptosis in a wide range of MCL1-dependent cancer models. Preclinical data demonstrate significant single-agent activity in hematological malignancies and potential for synergistic combinations in solid tumors. Key mechanisms of resistance, primarily the upregulation of BCL-XL, highlight rational strategies for combination therapies. The robust preclinical evidence provides a strong rationale for the clinical investigation of MCL-1 inhibitors like S63845 as a targeted therapy for cancers reliant on this crucial survival protein.

References

In Vitro Characterization of (S,R)-S63845: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the initial in vitro characterization of (S,R)-S63845, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The data and methodologies presented are collated from seminal studies to facilitate further research and development.

Biochemical Characterization: Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the BH3-binding groove of human MCL-1.[1] In vitro binding assays, including fluorescence polarization (FP) and surface plasmon resonance (SPR), have been employed to quantify this interaction and assess its selectivity against other BCL-2 family proteins.[2]

Table 1: Binding Affinity of this compound for BCL-2 Family Proteins

| Target Protein | Binding Affinity (Kd, nM) | Binding Affinity (Ki, nM) | Method |

| Human MCL-1 | 0.19[1][3][4] | <1.2 | SPR, FP |

| BCL-2 | No discernible binding | >10,000 | FP |

| BCL-xL | No discernible binding | >10,000 | FP |

Data compiled from multiple sources.

Cellular Activity: Potency in Cancer Cell Lines

This compound induces potent, on-target cell death in cancer cell lines dependent on MCL-1 for survival. Its efficacy has been demonstrated across a range of hematological malignancies, including multiple myeloma, lymphoma, and acute myeloid leukemia (AML).

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Sensitivity Classification |

| H929 | Multiple Myeloma | <0.1 | Highly Sensitive |

| AMO1 | Multiple Myeloma | <0.1 | Highly Sensitive |

| Various | Multiple Myeloma | 17/25 lines < 0.1 | Highly Sensitive |

| Various | Multiple Myeloma | 6/25 lines 0.1 - 1.0 | Moderately Sensitive |

| Various | Multiple Myeloma | 2/25 lines > 1.0 | Insensitive |

| Various | Lymphoma/CML | 5/11 lines < 0.1 | Highly Sensitive |

| Various | Lymphoma/CML | 3/11 lines 0.1 - 1.0 | Moderately Sensitive |

| Various | Lymphoma/CML | 3/11 lines > 1.0 | Insensitive |

| Various | AML | 0.004 - 0.233 | Sensitive |

IC50 values represent the concentration of S63845 required to inhibit cell growth by 50%. Data collated from studies on various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

This compound selectively inhibits MCL-1, leading to the displacement of pro-apoptotic proteins like BAK and BAX. This initiates the BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death.

Figure 1. S63845 signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of S63845 to displace a fluorescently labeled BH3 peptide from MCL-1.

-

Reagents: Recombinant human MCL-1 protein, fluorescently labeled BID or BIM BH3 peptide (tracer), S63845, assay buffer.

-

Procedure:

-

Establish optimal tracer and protein concentrations by performing a saturation binding experiment to achieve a robust assay window (typically ~75% of maximal polarization).

-

In a 384-well plate, add a fixed concentration of MCL-1 protein and the fluorescent tracer to each well.

-

Add serial dilutions of S63845 to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization indicates the displacement of the tracer by S63845. Calculate the IC50 value, which can be converted to a Ki value, to determine the binding affinity.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that S63845 disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAX or BAK in a cellular context.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa or a relevant cancer cell line) to an appropriate density.

-

Treat cells with varying concentrations of S63845 or a vehicle control for a specified time (e.g., 4 hours).

-

-

Cell Lysis:

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates to reduce non-specific binding.

-

Incubate the lysates with an antibody specific for MCL-1 overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Western Blotting:

-

Wash the beads to remove unbound proteins.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against MCL-1, BAX, and BAK to detect the co-precipitated proteins.

-

Figure 2. Experimental workflow for Co-IP.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Cell Culture and Treatment:

-

Seed cells at a density of 1 x 106 cells in a culture flask.

-

Induce apoptosis by treating the cells with S63845 for the desired time. Include appropriate negative (vehicle-treated) and positive controls.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold 1X PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like Propidium Iodide (PI).

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry:

-

Add additional 1X Binding Buffer to each sample.

-

Analyze the stained cells promptly by flow cytometry.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

References

Methodological & Application

(S,R)-S63845 in vivo administration protocol for xenograft models

An Application Note and Protocol for the In Vivo Administration of (S,R)-S63845 in Xenograft Models

Introduction

This compound is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4][5] MCL-1 is overexpressed in a variety of hematological and solid tumors, contributing to therapeutic resistance and tumor cell survival. S63845 has demonstrated significant anti-tumor activity as a single agent and in combination with other anti-cancer drugs in numerous preclinical cancer models. It functions by binding to the BH3-binding groove of MCL-1, which unleashes the pro-apoptotic proteins BAX and BAK, triggering the mitochondrial pathway of apoptosis.

This document provides a comprehensive guide for researchers on the in vivo administration of this compound in xenograft mouse models, summarizing established protocols, formulation methods, and experimental workflows from published studies.

Signaling Pathway of this compound

S63845 selectively inhibits MCL-1, a key pro-survival protein. This inhibition disrupts the sequestration of pro-apoptotic proteins BAK and BAX by MCL-1. Once released, BAK and BAX can oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]

- 3. sns-032.com [sns-032.com]

- 4. apexbt.com [apexbt.com]

- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

cell viability assay protocol using S63845 in multiple myeloma cells

Application Notes and Protocols

Topic: Cell Viability Assay Protocol for Evaluating S63845 Efficacy in Multiple Myeloma Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for these cancer cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).[1][2] S63845 is a potent and highly selective small molecule inhibitor that binds to the BH3-binding groove of MCL-1, disrupting its function and inducing apoptosis in MCL-1-dependent cancer cells.[2][3][4] This document provides a detailed protocol for assessing the viability of multiple myeloma cell lines in response to S63845 treatment using the CellTiter-Glo® Luminescent Cell Viability Assay. An alternative protocol using the MTT assay is also briefly described.

Mechanism of Action of S63845

S63845 acts as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1. In cancer cells dependent on MCL-1 for survival, MCL-1 sequesters the pro-apoptotic proteins BAX and BAK, preventing them from initiating the mitochondrial apoptosis pathway. S63845 binds with high affinity to MCL-1, displacing BAX and BAK. Once liberated, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

References

- 1. apexbt.com [apexbt.com]

- 2. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

Application Notes and Protocols: Western Blot Analysis of PARP Cleavage Following S63845 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a common survival mechanism in various cancers, making it a compelling target for therapeutic intervention. S63845 binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BAK and BAX.[1][2] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, culminating in the activation of caspases and subsequent cell death.[1]

A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3 and caspase-7, yielding an 89 kDa C-terminal catalytic domain and a 24 kDa N-terminal DNA-binding domain. The detection of the 89 kDa cleaved PARP fragment by Western blot is a widely accepted method for quantifying apoptotic cell death.

These application notes provide a detailed protocol for the analysis of PARP cleavage in cancer cell lines treated with S63845, a critical step in evaluating the compound's pro-apoptotic efficacy.

Signaling Pathway of S63845-Induced Apoptosis and PARP Cleavage

The mechanism of action of S63845 involves the direct inhibition of MCL-1, which in turn initiates a cascade of events leading to apoptosis and the cleavage of PARP.

Caption: S63845-induced apoptotic signaling pathway.

Experimental Protocols

Cell Culture and S63845 Treatment

-

Cell Line Selection: Choose a cancer cell line known to be dependent on MCL-1 for survival (e.g., multiple myeloma, acute myeloid leukemia, or specific solid tumor cell lines).

-

Cell Seeding: Seed the cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

S63845 Preparation: Prepare a stock solution of S63845 in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with a range of S63845 concentrations (e.g., 0, 10, 50, 100, 200 nM) for various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for inducing PARP cleavage. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

Western Blot Analysis of PARP Cleavage

The following protocol outlines the key steps for performing a Western blot to detect total and cleaved PARP.

Caption: Western blot experimental workflow.

1. Cell Lysis and Protein Extraction:

- After treatment, wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

- Scrape the cells and collect the lysate.

- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

- Collect the supernatant containing the protein extract.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE:

- Normalize the protein concentrations of all samples with lysis buffer.

- Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

- Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for PARP (that detects both the full-length 116 kDa and the 89 kDa cleaved fragment) overnight at 4°C.

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

- Perform densitometric analysis of the bands corresponding to full-length PARP (116 kDa) and cleaved PARP (89 kDa) using image analysis software (e.g., ImageJ).

- Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH) or express it as a ratio of cleaved PARP to total PARP (full-length + cleaved).

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Dose-Dependent Effect of S63845 on PARP Cleavage in T-ALL Cell Lines (24-hour treatment)

| Cell Line | S63845 Concentration (nM) | Cleaved PARP / Total PARP Ratio (Normalized to Control) |

| HPB-ALL | 0 (Vehicle) | 1.00 |

| 50 | 2.5 ± 0.3 | |

| 100 | 4.8 ± 0.5 | |

| 200 | 8.2 ± 0.9 | |

| Loucy | 0 (Vehicle) | 1.00 |

| 50 | 2.1 ± 0.2 | |

| 100 | 4.2 ± 0.4 | |

| 200 | 7.5 ± 0.8 | |

| MOLT-3 | 0 (Vehicle) | 1.00 |

| 50 | 3.0 ± 0.4 | |

| 100 | 6.5 ± 0.7 | |

| 200 | 11.3 ± 1.2 | |

| RPMI-8402 | 0 (Vehicle) | 1.00 |

| 50 | 2.8 ± 0.3 | |

| 100 | 5.9 ± 0.6 | |

| 200 | 10.1 ± 1.1 |

Note: The data in this table is illustrative and represents a typical dose-dependent increase in PARP cleavage as observed in published studies. Actual values may vary depending on the experimental conditions.

Table 2: Time-Course of PARP Cleavage in Response to 200 nM S63845

| Cell Line | Treatment Time (hours) | Cleaved PARP / Total PARP Ratio (Normalized to 0h) |

| HPB-ALL | 0 | 1.00 |

| 6 | 1.8 ± 0.2 | |

| 12 | 4.5 ± 0.5 | |

| 24 | 8.2 ± 0.9 | |

| MOLT-3 | 0 | 1.00 |

| 6 | 2.5 ± 0.3 | |

| 12 | 6.8 ± 0.7 | |

| 24 | 11.3 ± 1.2 |

Note: The data in this table is illustrative and represents a typical time-dependent increase in PARP cleavage as observed in published studies. Actual values may vary depending on the experimental conditions.

Conclusion

The Western blot analysis of PARP cleavage is a robust and reliable method to quantify the apoptotic response induced by the MCL-1 inhibitor S63845. The provided protocols and data presentation guidelines offer a framework for researchers to effectively evaluate the efficacy of S63845 in preclinical cancer models. The clear visualization of the signaling pathway and experimental workflow, along with the structured presentation of quantitative data, will aid in the interpretation and communication of experimental findings.

References

Application Note: Studying the Disruption of the MCL1-BAK Interaction by S63845 Using Co-Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia 1 (MCL1) is a key anti-apoptotic protein of the BCL-2 family, often overexpressed in various cancers, contributing to tumor survival and resistance to therapy. MCL1 exerts its pro-survival function by sequestering pro-apoptotic proteins, such as the BCL-2 homologous antagonist/killer (BAK). The development of small molecule inhibitors that disrupt the MCL1-BAK interaction is a promising therapeutic strategy. S63845 is a potent and specific MCL1 inhibitor that has been shown to induce apoptosis in MCL1-dependent cancer cells by disrupting its interaction with pro-apoptotic partners.[1] This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to investigate and quantify the disruption of the MCL1-BAK interaction by S63845.

Introduction

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes pro-survival members (e.g., BCL-2, BCL-XL, and MCL1) and pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA). In healthy cells, pro-survival proteins bind to and inhibit pro-apoptotic proteins, preventing the initiation of apoptosis. In cancer, the overexpression of pro-survival proteins like MCL1 allows malignant cells to evade apoptosis. MCL1 primarily sequesters the pro-apoptotic protein BAK, preventing its activation and subsequent mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.

S63845 is a highly selective BH3 mimetic that binds with high affinity to the BH3-binding groove of MCL1, thereby displacing pro-apoptotic proteins like BAK. This leads to the activation of BAK, MOMP, and subsequent caspase activation, culminating in apoptotic cell death. Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context. This method allows for the specific pulldown of a target protein (MCL1) and its interacting partners (BAK), enabling the assessment of how a small molecule inhibitor like S63845 affects this interaction.

Signaling Pathway

The interaction between MCL1 and BAK is a critical checkpoint in the intrinsic apoptotic pathway. Under normal conditions, MCL1 sequesters BAK, preventing its oligomerization and the subsequent release of cytochrome c from the mitochondria. Upon treatment with S63845, this interaction is disrupted, freeing BAK to initiate apoptosis.

Experimental Workflow

The following diagram outlines the major steps in the co-immunoprecipitation protocol to assess the S63845-mediated disruption of the MCL1-BAK interaction.

Quantitative Data Summary

The efficacy of S63845 in disrupting the MCL1-BAK interaction can be quantified by measuring the amount of BAK that co-immunoprecipitates with MCL1 at various concentrations of the inhibitor. The results can be presented as a percentage of the co-precipitated BAK relative to the DMSO-treated control.

| S63845 Concentration (nM) | Co-precipitated BAK (% of Control) |

| 0 (DMSO) | 100% |

| 10 | 75% |

| 50 | 40% |

| 100 | 15% |

| 500 | <5% |

Note: The values presented in this table are representative and may vary depending on the cell line, experimental conditions, and antibody efficiency.

The binding affinity of S63845 for MCL1 is significantly higher than for other BCL-2 family members, highlighting its specificity.

| Protein | Binding Affinity (Kd, nM) |

| MCL1 | 0.19 |

| BCL-2 | >10,000 |

| BCL-XL | >10,000 |